molecular formula C14H22N2O2 B14002635 1-(2,6-Dimethoxybenzyl)piperidin-4-amine

1-(2,6-Dimethoxybenzyl)piperidin-4-amine

Katalognummer: B14002635
Molekulargewicht: 250.34 g/mol
InChI-Schlüssel: KYCNALWNPRQSMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Dimethoxybenzyl)piperidin-4-amine is a chemical compound known for its unique structure and properties. It is often used in scientific research and has various applications in chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with a 2,6-dimethoxybenzyl group and an amine group at the 4-position.

Vorbereitungsmethoden

The synthesis of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine typically involves several steps, including the formation of the piperidine ring and the introduction of the 2,6-dimethoxybenzyl group. One common method involves the reaction of 2,6-dimethoxybenzyl chloride with piperidine in the presence of a base to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Analyse Chemischer Reaktionen

1-(2,6-Dimethoxybenzyl)piperidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Dimethoxybenzyl)piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development and its effects on specific medical conditions.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes .

Wirkmechanismus

The mechanism of action of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in changes in cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

1-(2,6-Dimethoxybenzyl)piperidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C14H22N2O2

Molekulargewicht

250.34 g/mol

IUPAC-Name

1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C14H22N2O2/c1-17-13-4-3-5-14(18-2)12(13)10-16-8-6-11(15)7-9-16/h3-5,11H,6-10,15H2,1-2H3

InChI-Schlüssel

KYCNALWNPRQSMP-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC=C1)OC)CN2CCC(CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.